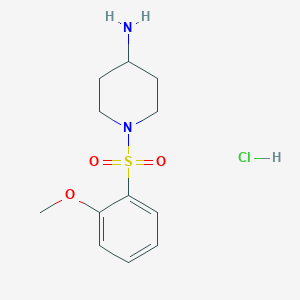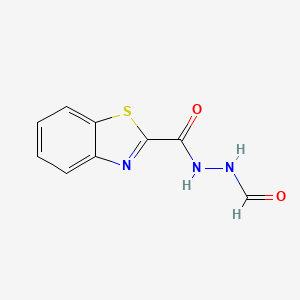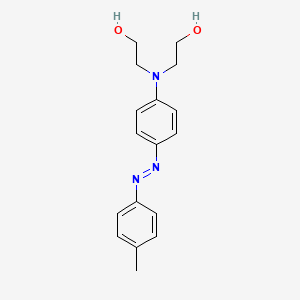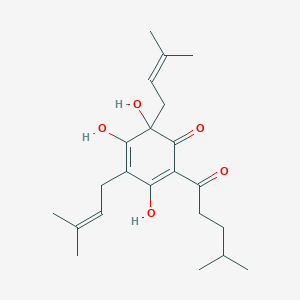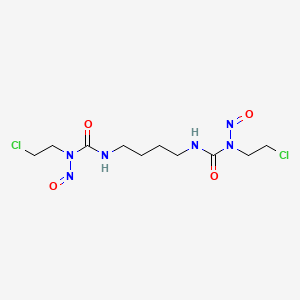
Urea, 1,1'-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of nitroso groups and chloroethyl groups attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of urea with 2-chloroethylamine and nitrosating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Urea, 2-chloroethylamine, nitrosating agents (e.g., sodium nitrite).
Reaction Conditions: The reaction is carried out in an aqueous or organic solvent at a temperature range of 0-25°C.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to control the concentration of reactants and maintain the desired temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with molecular targets and pathways. The nitroso and chloroethyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-): Unique due to the presence of both nitroso and chloroethyl groups.
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitro-): Similar structure but with nitro groups instead of nitroso groups.
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-amino-): Contains amino groups instead of nitroso groups.
Uniqueness
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60784-43-2 |
|---|---|
Formule moléculaire |
C10H18Cl2N6O4 |
Poids moléculaire |
357.19 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]butyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O4/c11-3-7-17(15-21)9(19)13-5-1-2-6-14-10(20)18(16-22)8-4-12/h1-8H2,(H,13,19)(H,14,20) |
Clé InChI |
PQJLRURZNPVKLU-UHFFFAOYSA-N |
SMILES canonique |
C(CCNC(=O)N(CCCl)N=O)CNC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


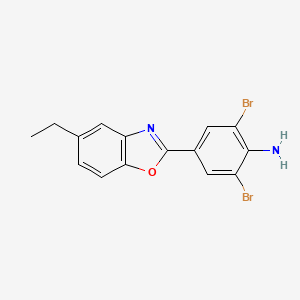
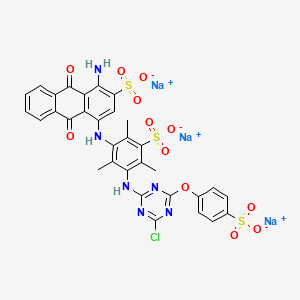

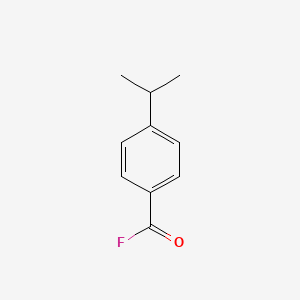
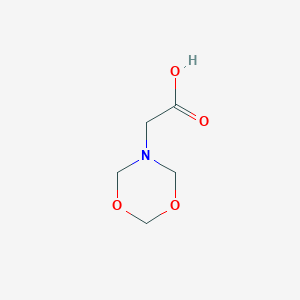
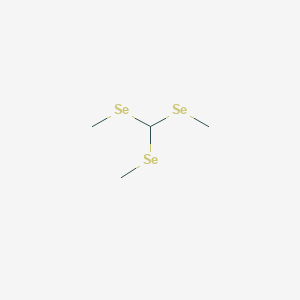
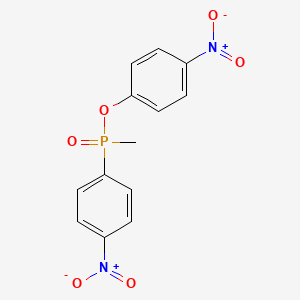
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
